molecular formula C13H16FN3O3 B4672154 N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide

N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide

Cat. No.: B4672154
M. Wt: 281.28 g/mol
InChI Key: GUWJBGXSADYKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide, also known as DFMO, is a chemical compound that has been extensively studied for its potential as an anticancer agent. DFMO is a hydrazine derivative that inhibits the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. DFMO has been shown to inhibit tumor growth in preclinical models and is currently being evaluated in clinical trials for various types of cancer.

Mechanism of Action

N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide inhibits the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. By inhibiting ODC, this compound reduces the levels of polyamines in cancer cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of polyamines in cancer cells, leading to decreased cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to modulate the immune system by increasing the activity of natural killer (NK) cells and reducing the levels of immunosuppressive cells.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has several advantages for use in lab experiments. It is a well-characterized compound that is commercially available and relatively easy to synthesize. This compound has also been extensively studied in preclinical models, making it a useful tool for investigating the role of polyamines in cancer and other diseases.
One limitation of this compound is its specificity for ODC. While ODC is a key enzyme in the biosynthesis of polyamines, there are other enzymes involved in this pathway that may also be important for cancer cell growth and proliferation. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide. One area of interest is the development of combination therapies that include this compound and other drugs that target the polyamine pathway or other cancer-related pathways. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from this compound treatment.
In addition, there is ongoing research on the mechanisms of action of this compound and the polyamine pathway in cancer cells. This research may lead to the identification of new targets for cancer therapy and the development of more effective treatments for cancer and other diseases.
Conclusion:
This compound is a well-studied compound that has shown promise as an anticancer agent. Its ability to inhibit the biosynthesis of polyamines, which are essential for cell growth and proliferation, makes it a promising tool for investigating the role of polyamines in cancer and other diseases. While there are limitations to its use in lab experiments, this compound is a valuable tool for investigating the mechanisms of cancer and developing new therapies for this devastating disease.

Scientific Research Applications

N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit tumor growth in various types of cancer, including neuroblastoma, colon cancer, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various types of cancer, including neuroblastoma, colorectal cancer, and prostate cancer. Early-phase clinical trials have shown promising results, with some patients exhibiting partial or complete responses to this compound treatment.

Properties

IUPAC Name

N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3/c1-3-17(4-2)13(20)12(19)16-15-11(18)9-6-5-7-10(14)8-9/h5-8H,3-4H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWJBGXSADYKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NNC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.